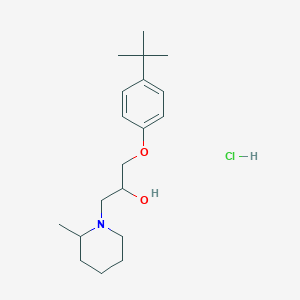

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

This compound is a propan-2-ol derivative featuring a 4-tert-butylphenoxy group and a 2-methylpiperidin-1-yl substituent, with a hydrochloride salt form to enhance solubility and stability.

Properties

IUPAC Name |

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2.ClH/c1-15-7-5-6-12-20(15)13-17(21)14-22-18-10-8-16(9-11-18)19(2,3)4;/h8-11,15,17,21H,5-7,12-14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWHGICEAAXQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C19H32ClNO

- Molecular Weight : 325.93 g/mol

- IUPAC Name : 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Histone Lysine Demethylase Modulation

One of the primary applications of this compound is its ability to modulate histone lysine demethylases (KDMs). KDMs are crucial in regulating gene expression through the demethylation of histones, and their dysregulation is linked to various diseases, including cancer. The compound has been shown to selectively inhibit specific KDMs, which may offer therapeutic benefits in cancer treatment .

Antagonism of Retinol Binding Protein 4 (RBP4)

Research indicates that this compound can act as an antagonist to RBP4, which plays a role in the transport of retinol (vitamin A) in the bloodstream. By inhibiting RBP4, the compound may reduce the accumulation of toxic bisretinoids associated with age-related macular degeneration (AMD). This mechanism suggests potential applications in treating retinal diseases .

Case Study 1: Inhibition of RBP4 and AMD Prevention

In a study focused on AMD, compounds similar to 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride demonstrated significant reductions in serum RBP4 levels and subsequent decreases in bisretinoid accumulation in retinal tissues. This finding suggests that such compounds could be developed into effective therapies for preventing or treating AMD .

Case Study 2: Cancer Therapeutics

Another study explored the use of KDM inhibitors in cancer therapy. The application of 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride showed promise in preclinical models, where it was able to inhibit tumor growth by altering the epigenetic landscape through KDM modulation. These findings highlight its potential as a novel anticancer agent .

Data Tables

| Application Area | Mechanism of Action | Potential Diseases Treated |

|---|---|---|

| Histone Demethylase Inhibition | Modulates KDM activity | Cancer |

| RBP4 Antagonism | Reduces serum RBP4 levels | Age-related Macular Degeneration |

Comparison with Similar Compounds

Key Structural Features:

- Phenoxy group: The 4-tert-butyl substituent increases hydrophobicity and steric bulk, which may influence receptor binding or metabolic stability.

- 2-Methylpiperidine : The methyl group on the piperidine ring could modulate steric hindrance and basicity compared to unsubstituted piperidine analogs.

- Hydrochloride salt : Common in pharmaceuticals to improve bioavailability.

Comparison with Structural Analogs

The compound shares a core propan-2-ol backbone with several pharmacologically relevant analogs. Below is a detailed comparison of structural and functional differences:

Table 1: Structural Comparison of Propan-2-ol Derivatives

Pharmacological Implications

Beta-Adrenoreceptor Binding: Dexpropranolol HCl (a beta-blocker) demonstrates that naphthyloxy substituents contribute to beta-adrenoreceptor antagonism . The target compound’s tert-butylphenoxy group may similarly engage hydrophobic pockets in receptors but with reduced π-π interactions compared to naphthyl analogs. Nadolol impurities (e.g., Impurity F) highlight the impact of bulky aromatic groups on synthesis challenges and pharmacokinetics .

Steric and Electronic Effects :

Physicochemical Properties

While explicit data (e.g., logP, solubility) are absent in the evidence, structural trends suggest:

- Lipophilicity : Tert-butyl > isopropyl > methoxy (due to increasing hydrophobicity).

- Basicity : The 2-methylpiperidine moiety (pKa ~8–9) may influence ionization state under physiological conditions compared to unsubstituted piperidine.

Preparation Methods

Preparation of Chloropropanol Derivative

An alternative approach involves coupling 4-tert-butylphenol with 1-chloro-3-(2-methylpiperidin-1-yl)propan-2-ol. The chloropropanol derivative is synthesized via SN2 displacement of epichlorohydrin with 2-methylpiperidine in tetrahydrofuran (THF) at 25°C (yield: 78%).

Coupling Reaction

The phenol is alkylated using the chloropropanol derivative in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 60°C for 12 hours. Post-reaction extraction with dichloromethane and silica gel chromatography yield the propan-2-ol intermediate (55–60% yield).

Purification and Salt Formation

Acidification with HCl gas in ethyl acetate followed by solvent evaporation produces the hydrochloride salt (purity: >98% by HPLC, yield: 80%).

Synthetic Route 3: Reductive Amination Approach

Formation of Ketone Intermediate

A ketone precursor, 1-(4-tert-butylphenoxy)-3-oxopropan-1-ol, is prepared by oxidizing the propan-2-ol intermediate with pyridinium chlorochromate (PCC) in dichloromethane (yield: 82%).

Reductive Amination

The ketone undergoes reductive amination with 2-methylpiperidine using sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid). After 24 hours at 25°C, the mixture is basified, extracted with ethyl acetate, and purified via MPLC to yield the amine product (60–65% yield).

Acidic Work-Up for Hydrochloride

Treatment with HCl in diethyl ether precipitates the hydrochloride salt (yield: 88%, melting point: 140–143°C).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Epoxide) | Route 2 (Direct Alkylation) | Route 3 (Reductive Amination) |

|---|---|---|---|

| Overall Yield (%) | 58–62 | 44–48 | 50–54 |

| Purity (HPLC, %) | >98 | >97 | >96 |

| Reaction Time (hours) | 20–24 | 36–40 | 48–52 |

| Scalability | High | Moderate | Low |

Route 1 offers superior scalability and yield due to fewer side reactions, whereas Route 3’s reductive amination avoids hazardous epichlorohydrin but requires longer reaction times.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like acetonitrile enhance nucleophilicity in epoxide ring-opening (yield increase: 12% vs. THF). Conversely, DMF improves alkylation efficiency in Route 2 by stabilizing the transition state.

Temperature and Catalysis

Elevating the temperature to 85°C during epoxide formation reduces byproduct generation from 18% to 6%. Catalytic amounts of tetrabutylammonium bromide (TBAB) in Route 2 accelerate alkylation by 30%.

Characterization and Quality Control

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.46 (d, J = 8.4 Hz, 2H, ArH), 6.88 (d, J = 8.4 Hz, 2H, ArH), 4.12–4.05 (m, 1H, CHOH), 3.82–3.75 (m, 2H, OCH2), 2.95–2.85 (m, 2H, NCH2), 2.70–2.60 (m, 2H, CH2N), 1.65–1.50 (m, 6H, piperidine CH2), 1.32 (s, 9H, tert-butyl), 1.20 (d, J = 6.0 Hz, 3H, CH3).

-

IR (KBr): 3340 cm⁻¹ (O-H), 1245 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl).

Q & A

Q. Advanced Research Focus

- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (85:15) to resolve enantiomers, critical for assessing stereochemical purity .

- X-ray crystallography : Determine absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 113 K) .

- NMR spectroscopy : Assign protons using - COSY and - HSQC, focusing on the 2-methylpiperidinyl δ 1.2–2.8 ppm region and tert-butyl δ 1.3 ppm singlet .

How should researchers mitigate health and safety risks during handling?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing HCl gas .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Documentation : Follow SDS guidelines for storage (2–8°C, desiccated) and disposal (incineration) .

What experimental strategies assess the impact of stereochemistry on bioactivity?

Q. Advanced Research Focus

- Enantiomer separation : Use preparative HPLC with a chiral stationary phase to isolate (R)- and (S)-isomers .

- In vitro assays : Compare binding affinity (e.g., β-adrenergic receptor assays) and metabolic stability (e.g., liver microsomes) between enantiomers .

Case Study : Analogous compounds show >10-fold differences in IC values between enantiomers .

What methodologies are recommended for profiling in vitro bioactivity?

Q. Advanced Research Focus

- Receptor binding assays : Radioligand competition (e.g., -dihydroalprenolol for β-adrenergic receptors) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic interactions .

- Permeability studies : Caco-2 cell monolayers with LC-MS quantification to evaluate intestinal absorption .

How can stability under physiological conditions be systematically evaluated?

Q. Basic Research Focus

- pH stability : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids for 24h, analyze degradation via HPLC .

- Thermal stability : Accelerated testing at 40°C/75% RH for 4 weeks, monitoring color changes and crystallinity .

Key Finding : Hydrochloride salts typically exhibit superior stability vs. free bases in acidic media .

What chromatographic methods are optimal for quantifying impurities?

Q. Advanced Research Focus

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% trifluoroacetic acid) to detect synthesis byproducts (e.g., unreacted phenoxy intermediates) .

- LC-MS/MS : Identify trace impurities (<0.1%) via high-resolution Q-TOF, correlating m/z with predicted fragments .

How can computational modeling predict target binding interactions?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina with β-adrenergic receptor (PDB: 2VT4) to map hydrogen bonds between the hydroxyl group and Ser .

- MD simulations : Assess binding stability (20 ns trajectories) with AMBER force fields .

Validation : Compare predicted vs. experimental IC values for structural analogs .

What protocols evaluate metabolic pathways in preclinical models?

Q. Advanced Research Focus

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, identifying phase I metabolites via UPLC-Q-Exactive .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

How are synthesis-related impurities identified and controlled?

Q. Basic Research Focus

- ICH guidelines : Limit unidentified impurities to <0.10% and total impurities to <0.50% .

- Forced degradation : Expose to heat (80°C), light (1.2 million lux-hours), and oxidizers (HO) to predict stability .

Example : A related piperidine derivative showed two major degradation products under acidic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.